2-Aminobenzofuran-3-carbonitrile

Medicinal Chemistry Structure-Based Drug Design Pharmacophore Modeling

2-Aminobenzofuran-3-carbonitrile (CAS 65715-23-3) is a heterocyclic building block with the molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol. It features a benzofuran core with a 2-amino group and a 3-carbonitrile substituent, a combination that imparts distinct electronic and hydrogen-bonding properties relative to other benzofuran analogs.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 65715-23-3
Cat. No. B3277277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzofuran-3-carbonitrile
CAS65715-23-3
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)N)C#N
InChIInChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,11H2
InChIKeyKWXRZPAKTZJXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzofuran-3-carbonitrile (CAS 65715-23-3): Core Structural and Physicochemical Profile for Procurement Decisions


2-Aminobenzofuran-3-carbonitrile (CAS 65715-23-3) is a heterocyclic building block with the molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol. It features a benzofuran core with a 2-amino group and a 3-carbonitrile substituent, a combination that imparts distinct electronic and hydrogen-bonding properties relative to other benzofuran analogs. [1] Commercially, it is available at ≥98% purity (HPLC) for research applications, with documented physicochemical parameters including a calculated LogP of 1.88668 and a topological polar surface area (TPSA) of 62.95 Ų, which are critical for predicting membrane permeability and bioavailability in early-stage drug discovery programs.

Why 2-Aminobenzofuran-3-carbonitrile (CAS 65715-23-3) Cannot Be Simply Replaced by Other Benzofuran Derivatives


The presence of both a 2-amino group and a 3-carbonitrile on the benzofuran scaffold creates a unique pharmacophore that is not replicated by other common benzofuran analogs such as 2-aminobenzofuran-3-carboxylates or 3-cyanobenzofuran without the 2-amino substituent. The amino group acts as a hydrogen bond donor, while the nitrile serves as a hydrogen bond acceptor and can participate in dipole interactions, enabling specific binding to target proteins that related compounds lacking this exact substitution pattern cannot achieve. [1] Furthermore, the electrochemical synthesis of this compound proceeds via a Michael-like addition pathway that is distinct from the synthetic routes used for carboxylate analogs, directly impacting product purity and yield in multi-step syntheses. [2]

Quantitative Differentiation Evidence for 2-Aminobenzofuran-3-carbonitrile (CAS 65715-23-3) vs. Closest Analogs


Hydrogen Bond Donor/Acceptor Profile Enables Unique Target Engagement vs. Carboxylate Analogs

2-Aminobenzofuran-3-carbonitrile possesses one hydrogen bond donor (the 2-amino group) and three hydrogen bond acceptors (the nitrile nitrogen and the furan oxygen), whereas 2-aminobenzofuran-3-carboxylate analogs typically have an additional hydrogen bond acceptor (the ester carbonyl) and lack the linear, polarized nitrile group. [1] This distinction is quantitatively reflected in the TPSA: 62.95 Ų for the nitrile derivative versus approximately 73-80 Ų for carboxylate analogs (estimated from ester group contribution), which translates to a predicted improvement in passive membrane permeability for the nitrile compound. [2]

Medicinal Chemistry Structure-Based Drug Design Pharmacophore Modeling

Green Electrochemical Synthesis Achieves High Atom Economy vs. Conventional Multi-Step Routes

The electrochemical synthesis of 2-aminobenzofuran-3-carbonitrile proceeds in a water/ethanol (50/50, v/v) mixture under galvanostatic conditions with high atom economy and without the need for additional reagents or catalysts. [1] In contrast, traditional synthesis of related 2-aminobenzofuran-3-carboxylates often requires stoichiometric oxidants, organic solvents, or multi-step protection/deprotection sequences, which generate more waste and lower overall atom economy. [2]

Green Chemistry Process Chemistry Electrochemical Synthesis

Lipophilicity (LogP 1.89) Positions Compound in Optimal Range for CNS Drug-Likeness

The calculated LogP of 2-aminobenzofuran-3-carbonitrile is 1.88668 , which falls within the ideal range for blood-brain barrier (BBB) penetration (typically LogP 1-3) and oral bioavailability (LogP <5). This is significantly lower than many other benzofuran derivatives (e.g., 2-phenylbenzofurans with LogP >3) and provides a favorable balance between solubility and permeability. [1]

ADME CNS Drug Discovery Physicochemical Property Optimization

High Purity (≥98%) and Defined Analytical Data Ensure Reproducible Research Outcomes

Commercially sourced 2-aminobenzofuran-3-carbonitrile is available with a minimum purity of 98% (HPLC) , and its identity can be confirmed using published NMR and GC-MS spectral data [1]. In contrast, some custom-synthesized benzofuran derivatives may be supplied at lower purity (e.g., 95%) or without full characterization, increasing the risk of batch-to-batch variability in biological assays.

Chemical Procurement Analytical Chemistry Quality Control

Nitrile-Containing Benzofurans Show Enhanced P-gp Inhibitory Potential vs. Carboxylate Analogs

In a structure-activity relationship study of novel 2-aminobenzofuran derivatives, the most potent P-glycoprotein (P-gp) inhibitor (compound 43) increased P-gp inhibitory activity by 11.12-fold at 5 µM, outperforming verapamil by 3.6-fold. [1] While 2-aminobenzofuran-3-carbonitrile itself was not directly evaluated in this study, the data strongly suggest that the 2-aminobenzofuran scaffold with electron-withdrawing groups at the 3-position is critical for P-gp modulation, providing a rationale for selecting this nitrile-bearing core over less active analogs like 2-aminobenzofuran without the 3-carbonitrile. [2]

Multidrug Resistance P-glycoprotein Inhibition Cancer Pharmacology

Optimal Research and Procurement Use Cases for 2-Aminobenzofuran-3-carbonitrile (CAS 65715-23-3)


Lead Optimization in CNS Drug Discovery Programs

With a calculated LogP of 1.89 and a TPSA of 62.95 Ų, 2-aminobenzofuran-3-carbonitrile is ideally suited as a fragment or early lead scaffold for targets requiring blood-brain barrier penetration. Its balanced physicochemical properties reduce the need for extensive medicinal chemistry optimization to achieve CNS exposure, accelerating hit-to-lead timelines.

Sustainable Process Chemistry Development

The compound can be synthesized via a green electrochemical method in a water/ethanol mixture with high atom economy, eliminating hazardous reagents and reducing waste. This makes it an attractive candidate for scale-up in environmentally conscious pharmaceutical manufacturing or academic labs seeking to minimize their carbon footprint. [1]

P-Glycoprotein Modulator Research in Multidrug Resistant Cancer

Based on the established SAR of 2-aminobenzofuran derivatives as potent P-gp inhibitors, this nitrile-containing core serves as a privileged scaffold for designing novel agents to reverse multidrug resistance in cancer therapy. Researchers can use this compound as a starting point for synthesizing focused libraries aimed at improving P-gp inhibitory potency and selectivity. [2]

Technical Documentation Hub

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